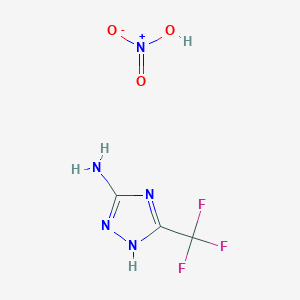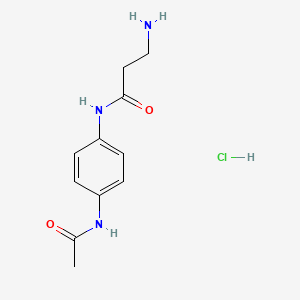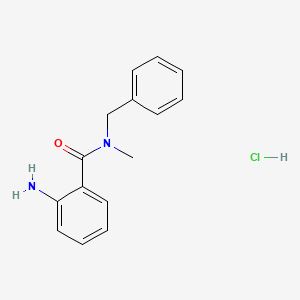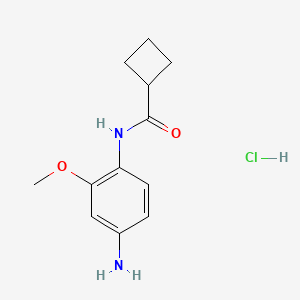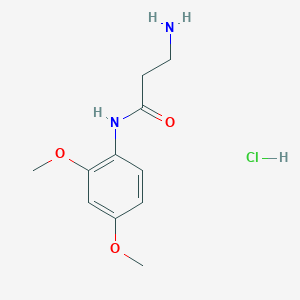
3-amino-N-(2,4-dimethoxyphenyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(2,4-dimethoxyphenyl)propanamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features an amino group attached to a propanamide backbone, which is further substituted with a 2,4-dimethoxyphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(2,4-dimethoxyphenyl)propanamide hydrochloride typically involves the following steps:
Amination: The starting material, 2,4-dimethoxybenzaldehyde, undergoes reductive amination with ethylenediamine to form the corresponding imine intermediate.
Amide Formation: The imine intermediate is then reacted with an appropriate carboxylic acid derivative (e.g., propanoic acid chloride) to form the amide bond.
Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to produce the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-N-(2,4-dimethoxyphenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-N-(2,4-dimethoxyphenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-amino-N-(2,4-dimethoxyphenyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the phenyl ring can participate in π-π interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: A structurally related compound with antimicrobial properties.
3-Amino-N-(2,4-dimethoxyphenyl)propanoic acid: A close analog with potential biological activity.
Uniqueness: 3-Amino-N-(2,4-dimethoxyphenyl)propanamide hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propiedades
IUPAC Name |
3-amino-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNZOQADCCMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
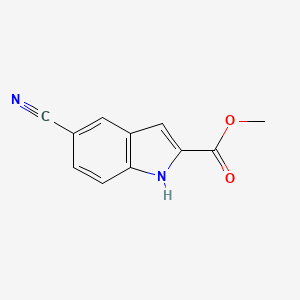
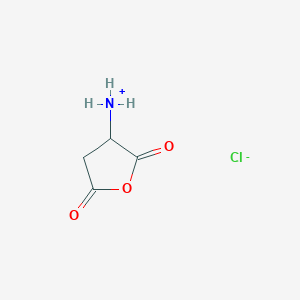
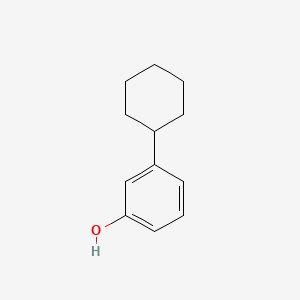
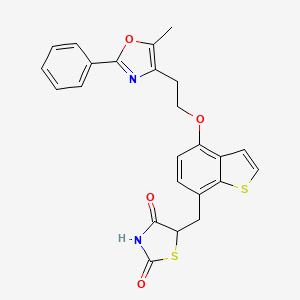
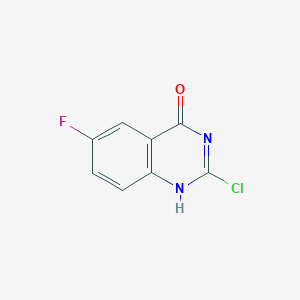
![8-methyl-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7855723.png)
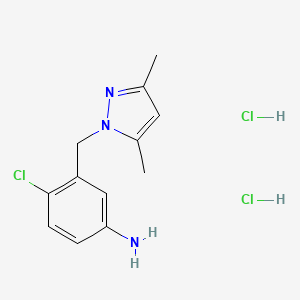
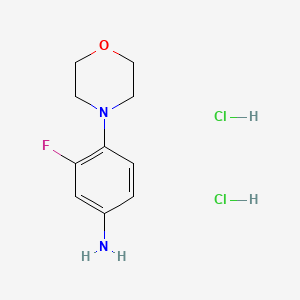
![6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B7855734.png)

